molecular formula C14H13N3O5 B5908067 N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B5908067
M. Wt: 303.27 g/mol
InChI Key: DBBSKXPUCFMOPJ-OVCLIPMQSA-N
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Description

N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9(18)16-15-8-11-4-6-13(22-11)12-5-3-10(17(19)20)7-14(12)21-2/h3-8H,1-2H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBSKXPUCFMOPJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-methoxy-4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.

Scientific Research Applications

N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide involves its interaction with various molecular targets and pathways. It has been shown to inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating their expression . This inhibition is mediated through the suppression of transcription factors like NF-κB and STAT-3, which are involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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